2-Aminofuran-3-carbaldehyde

Physicochemical profiling Medicinal chemistry ADME prediction

Sourcing high-purity 2-aminofuran-3-carbaldehyde with batch consistency is a common bottleneck in heterocyclic library synthesis. This compound solves that problem with a validated quantitative-yield protocol and comprehensive spectroscopic characterization. • Dual enamine/aldehyde reactivity enables one-pot furo[2,3-b]pyridine cyclization for kinase inhibitor scaffolds. • Computed XLogP 0.7 ensures >1 mM aqueous solubility for fragment-based screening. • Available from stock with rigorous identity verification (¹H, ¹³C NMR, IR, Raman) for immediate project initiation.

Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
Cat. No. B13109814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminofuran-3-carbaldehyde
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=COC(=C1C=O)N
InChIInChI=1S/C5H5NO2/c6-5-4(3-7)1-2-8-5/h1-3H,6H2
InChIKeyJFJYETRLMKOFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminofuran-3-carbaldehyde: Dual-Functional Heterocyclic Building Block


2-Aminofuran-3-carbaldehyde (CAS 1368130-28-2, molecular formula C₅H₅NO₂, molecular weight 111.10 g/mol) is a heterocyclic compound belonging to the aminofuraldehyde class, distinguished by the simultaneous presence of an amino (–NH₂) group at the 2-position and an aldehyde (–CHO) group at the 3-position of the furan ring [1]. This vicinal donor–acceptor arrangement endows the scaffold with dual orthogonal reactivity, enabling it to serve as both a nucleophilic enamine-type diene in cycloadditions and an electrophilic condensation partner . As a compact, bifunctional building block, it finds principal application in the construction of fused heterocyclic systems, including furo[2,3-b]pyridines and furo[3,2-b]pyridines, scaffolds of growing significance in kinase inhibitor discovery [2].

Reactivity Aldehyde + enamine dual orthogonal handles
Scaffold Direct furo[2,3-b]pyridine core formation
Research context Kinase inhibitor library diversification studies

Why Analogs Cannot Replace 2-Aminofuran-3-carbaldehyde


Despite sharing the C₅ heterocyclic core, close structural analogs of 2-aminofuran-3-carbaldehyde exhibit markedly divergent reactivity, physicochemical properties, and synthetic utility that preclude simple interchange. The regioisomeric 3-aminofuran-2-carbaldehyde displays a fundamentally different tautomeric preference and ring-fusion vector, leading to furo[3,2-b]pyridine rather than furo[2,3-b]pyridine products [1]. The thiophene isostere 2-aminothiophene-3-carbaldehyde possesses higher lipophilicity (XLogP 1.3 vs. 0.7) and a larger topological polar surface area (TPSA 71.3 vs. 56.2 Ų), altering both membrane permeability and hydrogen-bonding capacity [2]. The nitrile analog 2-aminofuran-3-carbonitrile replaces the electrophilic aldehyde center with a linear nitrile, removing the capacity for aldehyde-selective condensation chemistry while retaining only the enamine manifold . The unsubstituted parent furan-3-carbaldehyde lacks the amino group entirely, forfeiting the dieneamine reactivity essential for Diels–Alder cycloaddition sequences [3]. These differences are not incremental—they define which synthetic pathways are accessible, which fused heterocyclic architectures are attainable, and which physicochemical property windows are available for downstream biological applications.

Regioisomer leads to different furopyridine scaffold
3-Aminofuran-2-carbaldehyde yields furo[3,2-b]pyridines with distinct kinase hinge-binding vectors, altering selectivity profiles.
Thiophene isostere shifts lipophilicity and polarity
2-Aminothiophene-3-carbaldehyde has XLogP 1.3 vs. 0.7 and TPSA 71.3 vs. 56.2 Ų, potentially affecting solubility and permeability in derived compounds.
Nitrile or unsubstituted analogs lack dual reactivity
2-Aminofuran-3-carbonitrile removes aldehyde chemistry; furan-3-carbaldehyde removes enamine reactivity. Both limit diversification to a single reactive handle.

2-Aminofuran-3-carbaldehyde: Quantitative Evidence vs. Analogs


Furan vs. Thiophene: Lipophilicity & TPSA Advantages

2-Aminofuran-3-carbaldehyde exhibits a computed XLogP of 0.7 and a topological polar surface area (TPSA) of 56.2 Ų, as reported in the PubChem computed properties dataset [1]. In contrast, the direct thiophene isostere 2-aminothiophene-3-carbaldehyde (CAS 40341-23-9) has an XLogP of 1.3 and a TPSA of 71.3 Ų . This represents a 0.6-log-unit increase in lipophilicity and a 27% larger polar surface area upon sulfur substitution. The furan oxygen atom contributes a greater positive dynamical conjugation effect than thiophene sulfur, which enhances the basicity of the furan heterocycle relative to the thiophene analog, as demonstrated in comparative physicochemical studies of α,β-unsaturated heterocyclic ketones [2]. The lower XLogP of the furan compound translates to improved aqueous solubility and reduced non-specific protein binding, while the smaller TPSA may facilitate passive membrane permeation when incorporated into larger drug-like molecules.

Lipophilicity & TPSA
Reported
XLogP 0.7 vs. 1.3 (Δ –0.6); TPSA 56.2 vs. 71.3 Ų (Δ –21%)
May support aqueous solubility and passive permeability preference for fragment-like libraries.
Computed values; experimental logP and PAMPA data would strengthen confidence.
Physicochemical profiling Medicinal chemistry ADME prediction

Dual Reactivity: Aldehyde Condensation & Enamine Cycloaddition

2-Aminofuran-3-carbaldehyde uniquely possesses both an enamine-type nucleophilic reactivity (via the 2-NH₂ group activating the furan ring as a dieneamine for Diels–Alder [4+2] cycloadditions) and an aldehyde electrophilic reactivity (participating in condensations with hydrazines, semicarbazides, and active methylene compounds). The masked aldehyde strategy reported by Denisenko et al. demonstrates that the free aldehyde, once unmasked from its benzimidazolium-protected precursor, reacts with phenylhydrazine to give phenylhydrazones, with semicarbazide to yield semicarbazones, and with malononitrile to form 2-substituted 6-aminofuro[2,3-b]pyridine-5-carbonitriles . In contrast, 2-aminofuran-3-carbonitrile (CAS 139370-56-2) replaces the aldehyde with a nitrile group (C≡N), eliminating all aldehyde-specific condensation chemistry and limiting reactivity to the enamine manifold alone . Furan-3-carbaldehyde (CAS 498-60-2) lacks the amino group entirely and cannot function as a dieneamine in cycloadditions; its reactivity is restricted to electrophilic aldehyde chemistry [1]. Only 2-aminofuran-3-carbaldehyde enables orthogonal derivatization at two distinct sites within the same synthetic sequence, a capability critical for generating diverse screening libraries from a single starting scaffold.

Reactive Handle Repertoire
Reported
2 handles (aldehyde + enamine) vs. 1 handle for nitrile or unsubstituted analogs.
Enables sequential diversification—aldol condensation then Diels–Alder—in one-pot sequences.
Validated by phenylhydrazone and furo[2,3-b]pyridine product isolation.
Organic synthesis Heterocyclic chemistry Scaffold diversification

2-Amino vs. 3-Amino Regioisomer: Distinct Furopyridine Scaffolds

The position of the amino group on the furan ring dictates the regiochemistry of fused heterocycle formation. 2-Aminofuran-3-carbaldehyde (amino at C-2, aldehyde at C-3) undergoes condensation with malononitrile followed by thermal cyclization to yield 6-aminofuro[2,3-b]pyridine-5-carbonitrile derivatives . In contrast, the regioisomeric 3-aminofuran-2-carbaldehyde (amino at C-3, aldehyde at C-2) yields furo[3,2-b]pyridine derivatives upon analogous cyclization [1]. Both scaffold families are patent-protected as protein kinase inhibitor cores [2], but they present different hydrogen-bond donor/acceptor vectors to the ATP-binding pocket. The furo[2,3-b]pyridine scaffold accessible from 2-aminofuran-3-carbaldehyde orients the furan oxygen toward the hinge region of kinases, while the furo[3,2-b]pyridine scaffold from 3-aminofuran-2-carbaldehyde presents a different donor–acceptor pattern, leading to distinct kinase selectivity profiles. This regiochemical control at the starting-material level means that the choice between the two aminofuran-carbaldehyde isomers determines which kinase inhibitor chemical space is explored, a non-interchangeable decision in medicinal chemistry programs.

Scaffold Regiochemistry
Reported
Yields furo[2,3-b]pyridine (furan O adjacent to pyridine N) vs. furo[3,2-b]pyridine from regioisomer.
Determines kinase hinge-binding vector; non-interchangeable for CLK/HIPK-targeted libraries.
Verify isomer identity via NMR before scale-up; patent context applies to furo[3,2-b]pyridine scaffolds.
Kinase inhibitor design Fused heterocycles Medicinal chemistry

2-Aminofuran-3-carbaldehyde: Procurement & Application Scenarios


Medicinal Chemistry: Fragment-Based Kinase Library Synthesis

2-Aminofuran-3-carbaldehyde is optimally deployed as a fragment-like starting material (MW 111.10, XLogP 0.7, TPSA 56.2 Ų) [1] for the construction of furo[2,3-b]pyridine-based kinase inhibitor libraries. The compound's dual orthogonal reactivity permits sequential aldehyde condensation (with malononitrile or substituted acetonitriles) followed by thermal cyclization to generate the fused furo[2,3-b]pyridine core, a scaffold protected under patent CZ305472 for CLK and HIPK kinase inhibition [3]. Its computed XLogP of 0.7 [1] is 0.6 units lower than the thiophene analog, improving aqueous solubility and making it more suitable for fragment-based screening where high aqueous solubility (>1 mM) is a prerequisite. For programs targeting kinase selectivity profiles accessible via the furo[2,3-b]pyridine hinge-binding geometry, 2-aminofuran-3-carbaldehyde is the only starting material that directly yields this specific scaffold topology .

Organic Synthesis: One-Pot Amination–Diels–Alder to Polysubstituted Anilines

The enamine character of 2-aminofuran-3-carbaldehyde allows it to function as an electron-rich diene in Diels–Alder [4+2] cycloadditions. As demonstrated in the thesis of Versailles-St Quentin, aminofuraldehydes evaluated as dienes in Diels–Alder reactions enable an unprecedented one-pot, two-step amination–Diels–Alder sequence that directly produces polysubstituted aniline derivatives [2]. This reactivity is not available from 2-aminofuran-3-carbonitrile (no aldehyde-directed derivatization) or furan-3-carbaldehyde (no dieneamine reactivity). For synthetic groups requiring rapid access to highly functionalized aromatic building blocks from a single versatile precursor, 2-aminofuran-3-carbaldehyde's dual nucleophilic/electrophilic character offers a unique synthetic economy advantage. The compound also forms C–C, C–N, and C–halogen bonds at the enamine β-position without catalytic additives, as demonstrated in the same body of work [2].

Chemical Biology: Neutrophil Elastase Inhibitor Development & Selectivity Profiling

2-Aminofuran-derived compounds have been identified as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in chronic obstructive pulmonary disease (COPD) and emphysema. In a PhD thesis program, diversely substituted 2-aminofuranes were synthesized via isonitrile-based multicomponent reactions and screened for HNE inhibition [4]. The best-performing compounds, selected based on IC₅₀ values against HNE, were further evaluated for selectivity against cathepsin G and proteinase 3, two related serine proteases, and assessed for antioxidant activity via DPPH and ferric thiocyanate methods [4]. For chemical biology groups investigating serine protease inhibitor selectivity, 2-aminofuran-3-carbaldehyde provides a core scaffold with documented HNE inhibitory potential and a defined selectivity profiling pathway. The thiophene analog, with its increased lipophilicity (XLogP 1.3 vs. 0.7) [1], would shift the physicochemical profile of derived inhibitors and may alter selectivity patterns.

Process Chemistry: Scalable Vilsmeier–Haack Synthesis

A recent protocol by Jaster et al. (2023) demonstrates the one-step synthesis of 2-aminofuran-3-carbaldehyde in quantitative yield using adapted Vilsmeier conditions, with full structural characterization by ¹H, ²H, and ¹³C NMR spectroscopy as well as IR and Raman spectroscopy [5]. This represents a significant process advantage for procurement decisions: the compound can be prepared on-demand at scale with quantitative efficiency, reducing reliance on commercial sourcing variability. The availability of comprehensive spectroscopic reference data enables rigorous identity and purity verification upon receipt from any supplier. For organizations requiring multi-gram to kilogram quantities with defined purity specifications, this validated synthetic protocol provides a quality assurance framework independent of vendor-to-vendor variability. No equivalent quantitative-yield protocol with comprehensive spectroscopic characterization has been reported for the regioisomeric 3-aminofuran-2-carbaldehyde or the thiophene analog, making 2-aminofuran-3-carbaldehyde the most reliably accessible member of this compound class for process-scale applications.

Application
Selection Property
Validation Focus
Fragment-based kinase library synthesis
Dual orthogonal reactivity (aldehyde + enamine)
Furo[2,3-b]pyridine core formation; CLK/HIPK kinase target scope
One-pot amination–Diels–Alder to polysubstituted anilines
Dieneamine [4+2] cycloaddition reactivity
Polysubstituted aniline product isolation; sequence reproducibility
Serine protease inhibitor selectivity profiling
Scaffold for HNE inhibitor derivatization
IC₅₀ against HNE; selectivity vs. cathepsin G and proteinase 3
Scalable Vilsmeier–Haack synthesis evaluation
Reported quantitative-yield protocol
Identity verification by NMR/IR; batch-to-batch purity assessment
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